1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine
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Overview
Description
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Acylation Reaction: The piperazine ring is first acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Nitration Reaction: The resulting intermediate is then subjected to nitration using a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Acyl chlorides, bases like triethylamine.
Major Products:
Reduction: 1-(4-Methylbenzoyl)-4-(4-aminophenyl)piperazine.
Substitution: Various acyl-substituted derivatives depending on the acyl chloride used.
Scientific Research Applications
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and benzoyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 1-Benzoyl-4-(4-nitrophenyl)piperazine
- 1-(4-Methylbenzoyl)-4-phenylpiperazine
Comparison: 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 4-methylbenzoyl and 4-nitrophenyl groups, which can impart distinct electronic and steric properties compared to its analogs. These differences can affect its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19N3O3/c1-14-2-4-15(5-3-14)18(22)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h2-9H,10-13H2,1H3 |
InChI Key |
DADWTLLGYOSYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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